molecular formula C10H6F3NO3 B1387785 5-(trifluoromethoxy)-1H-indole-3-carboxylic acid CAS No. 959238-91-6

5-(trifluoromethoxy)-1H-indole-3-carboxylic acid

Cat. No.: B1387785
CAS No.: 959238-91-6
M. Wt: 245.15 g/mol
InChI Key: LZUKLCZNNRZVSL-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indole-3-carboxylic acid is a fluorinated organic compound that belongs to the indole family The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the biological activity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trifluoromethoxy)-1H-indole-3-carboxylic acid typically involves the introduction of the trifluoromethoxy group into the indole framework. One common method is the metalation of a protected indole derivative followed by carboxylation. For example, the BOC-protected indole can be metalated with tert-butyllithium, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient reagents and catalysts to improve yield and reduce costs. Recent advances in trifluoromethoxylation reagents have made the synthesis of such compounds more accessible .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole framework .

Scientific Research Applications

5-(Trifluoromethoxy)-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(trifluoromethoxy)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethoxy)-2H-indole-3-carboxylic acid
  • 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid
  • 5-(Trifluoromethoxy)-1H-indole-2-carboxylic acid

Uniqueness

5-(Trifluoromethoxy)-1H-indole-3-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group is known for its strong electron-withdrawing properties, which can enhance the compound’s stability and binding affinity in various applications .

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3/c11-10(12,13)17-5-1-2-8-6(3-5)7(4-14-8)9(15)16/h1-4,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUKLCZNNRZVSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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